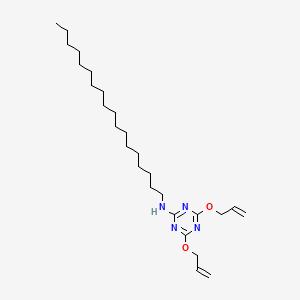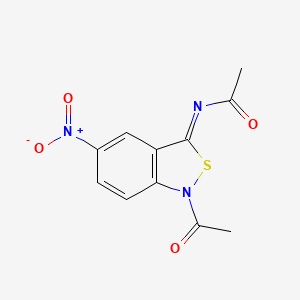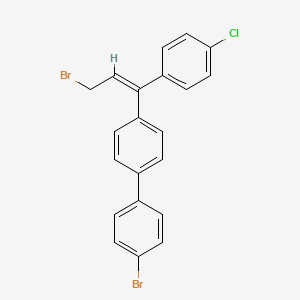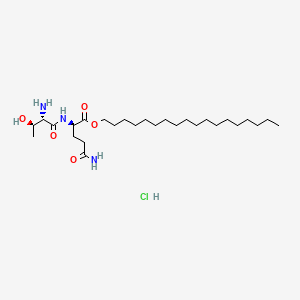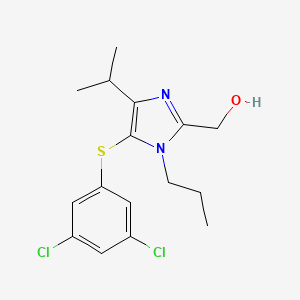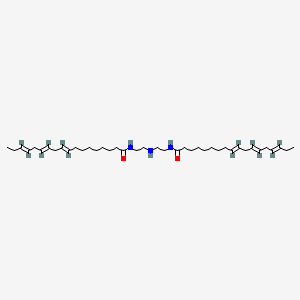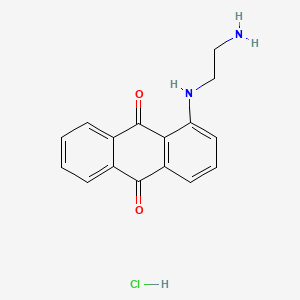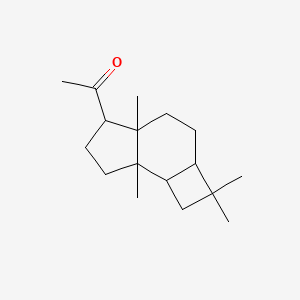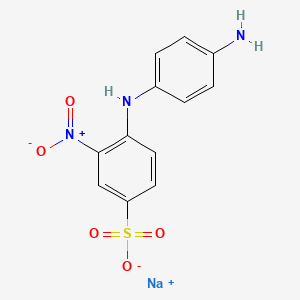
Sodium 4-(p-aminoanilino)-3-nitrobenzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-(p-aminoanilino)-3-nitrobenzenesulfonate is an organic compound that belongs to the class of sulfonated aromatic amines. This compound is characterized by the presence of an amino group, a nitro group, and a sulfonate group attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-(p-aminoanilino)-3-nitrobenzenesulfonate typically involves the nitration of 4-(p-aminoanilino)benzenesulfonic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods
In industrial settings, the production of sodium 4-(p-aminoanilino)-3-nitrobenzenesulfonate involves large-scale nitration reactors equipped with temperature control systems. The reaction mixture is continuously stirred, and the temperature is maintained at a specific range to ensure complete nitration. After the reaction, the product is neutralized with sodium hydroxide to form the sodium salt, which is then purified through crystallization and filtration processes.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-(p-aminoanilino)-3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium dithionite.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Reduction: 4-(p-aminoanilino)-3-aminobenzenesulfonate.
Substitution: Various substituted derivatives depending on the reagent used.
Oxidation: Nitroso or nitro derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Sodium 4-(p-aminoanilino)-3-nitrobenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of azo dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent for proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Wirkmechanismus
The mechanism of action of sodium 4-(p-aminoanilino)-3-nitrobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate group enhances its solubility in aqueous solutions, allowing it to interact with biological molecules. The amino and nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins and nucleic acids. These modifications can alter the function of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzoic Acid: Similar structure but lacks the nitro and sulfonate groups.
4-Nitroaniline: Contains a nitro group but lacks the sulfonate group.
Sulfanilic Acid: Contains a sulfonate group but lacks the nitro group.
Uniqueness
Sodium 4-(p-aminoanilino)-3-nitrobenzenesulfonate is unique due to the presence of all three functional groups (amino, nitro, and sulfonate) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and solubility properties, making it valuable for specific applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
74900-77-9 |
|---|---|
Molekularformel |
C12H10N3NaO5S |
Molekulargewicht |
331.28 g/mol |
IUPAC-Name |
sodium;4-(4-aminoanilino)-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C12H11N3O5S.Na/c13-8-1-3-9(4-2-8)14-11-6-5-10(21(18,19)20)7-12(11)15(16)17;/h1-7,14H,13H2,(H,18,19,20);/q;+1/p-1 |
InChI-Schlüssel |
JJZUHCIOZCTEBR-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1N)NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


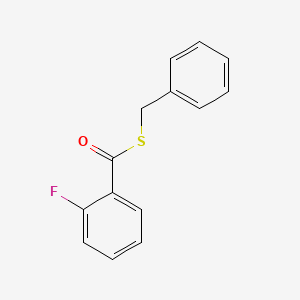
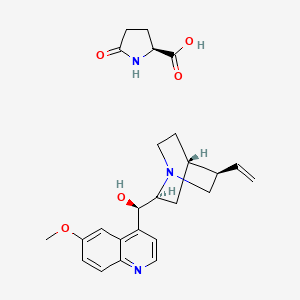
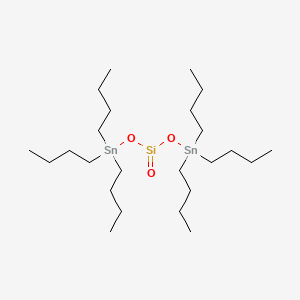
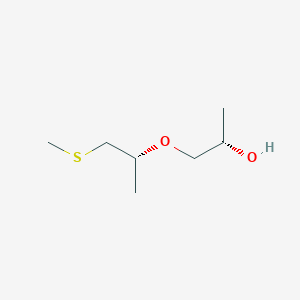
![4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate](/img/structure/B12670690.png)
